molecular formula C18H17ClN2O3 B5715721 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide

1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide

Cat. No. B5715721
M. Wt: 344.8 g/mol
InChI Key: XFNUBPVXOSXUKX-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide, also known as CPNC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CPNC belongs to the class of cyclopentanecarboxamide derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide reduces the production of inflammatory mediators, thereby reducing inflammation and pain. 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide has also been shown to induce apoptosis in cancer cells, which is thought to be responsible for its antitumor activity.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide has been shown to exhibit a wide range of biochemical and physiological effects. In animal studies, 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide has been shown to reduce inflammation and pain in models of rheumatoid arthritis and osteoarthritis. 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide has also been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide has been shown to exhibit antioxidant activity, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of inflammatory diseases. 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide has also been shown to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs. However, one of the limitations of 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide is its potential toxicity, which may limit its use in clinical settings. Further research is needed to determine the safety and efficacy of 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide in humans.

Future Directions

There are several future directions for research on 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide. One direction is to further investigate its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Another direction is to explore its potential as a therapeutic agent for cancer. Additionally, further research is needed to determine the safety and efficacy of 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide in humans, as well as its potential side effects. Overall, 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide involves the reaction of 4-chloroaniline with 3-nitrobenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then subjected to the reduction reaction using lithium aluminum hydride in tetrahydrofuran to yield 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide. This synthesis method has been optimized to produce high yields of 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide with high purity.

Scientific Research Applications

1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. 1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide has also been shown to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-14-8-6-13(7-9-14)18(10-1-2-11-18)17(22)20-15-4-3-5-16(12-15)21(23)24/h3-9,12H,1-2,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNUBPVXOSXUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(3-nitrophenyl)cyclopentanecarboxamide

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